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molecular formula C8H7F3N2O3 B8391974 2-(2,2,2-Trifluoroethyl)amino-5-nitrophenol

2-(2,2,2-Trifluoroethyl)amino-5-nitrophenol

Cat. No. B8391974
M. Wt: 236.15 g/mol
InChI Key: XZAHFMBMOBAIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462038B1

Procedure details

This compound was prepared by General Method 7 (EXAMPLE 5) from 2-amino-5-nitrophenol (5.0 g, 32 mmol), 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (9.4 g, 65 mmol) and NaBH3CN (4.1 g, 65 mmol) in 90 mL trifluoroacetic acid to afford 5.5 g (72%) of 2-(trifluoroethyl)amino-5-nitrophenol, a yellow solid, after flash chromatography (3:1 hexanes:EtOAc). Data for 2-(trifluoroethyl)amino-5-nitrophenol: 1H NMR (400 MHz, acetone-d6) 9.48 (broad s, 1H), 7.79 (dd, 1H, J=9.1, 2.4), 7.67 (d, 1H, J=2.4), 6.96 (d, 1H, J=8.8), 6.20 (broad s, 1H), 4.26-4.18 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].C(O[CH:15](O)[C:16]([F:19])([F:18])[F:17])C.[BH3-]C#N.[Na+]>FC(F)(F)C(O)=O>[F:17][C:16]([F:19])([F:18])[CH2:15][NH:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C)OC(C(F)(F)F)O
Name
Quantity
4.1 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CNC1=C(C=C(C=C1)[N+](=O)[O-])O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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